4-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
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Overview
Description
4-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a mercapto group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Attachment of the Mercapto Group: The mercapto group is added through a thiolation reaction using thiourea.
Formation of the Iminomethyl Group: The iminomethyl group is formed by reacting the triazole derivative with formaldehyde and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, forming disulfides.
Reduction: Reduction reactions can occur at the iminomethyl group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Amines.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties, such as corrosion resistance.
Mechanism of Action
The mechanism of action of 4-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in oxidative stress pathways, such as peroxidases and reductases.
Pathways Involved: The compound can modulate the activity of these enzymes, leading to reduced oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- **4-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)benzene
- **4-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)aniline
Uniqueness
4-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
CAS No. |
478254-22-7 |
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Molecular Formula |
C15H11ClN4OS |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11ClN4OS/c16-13-4-2-1-3-12(13)14-18-19-15(22)20(14)17-9-10-5-7-11(21)8-6-10/h1-9,21H,(H,19,22)/b17-9+ |
InChI Key |
LWTBHSOPYMCADE-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O)Cl |
Origin of Product |
United States |
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